Indium(III) phthalocyanine chloride
Overview
Description
Indium(III) phthalocyanine chloride is a coordination compound with the chemical formula C₃₂H₁₆ClInN₈. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its applications in various fields, including photodynamic therapy, organic electronics, and as a catalyst in chemical reactions .
Mechanism of Action
Target of Action
Indium(III) phthalocyanine chloride is a versatile species that emits Auger electrons . It has been extensively studied for its antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific targets can vary depending on the type of microorganism being targeted .
Mode of Action
The interaction of this compound with its targets results in the emission of Auger electrons . These electrons can cause damage to the targeted microorganisms, leading to their inactivation .
Biochemical Pathways
It is known that the compound’s antimicrobial action involves the generation of auger electrons, which can disrupt the normal functioning of microorganisms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microorganism function through the emission of Auger electrons . This can lead to the inactivation of the targeted microorganisms, contributing to the compound’s antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to have humidity-sensing properties , suggesting that its activity could be affected by the moisture levels in its environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of Indium(III) phthalocyanine chloride are largely dependent on the primary ligand used in its synthesis
Cellular Effects
Indium(III) complexes have been reported to have a wide range of biological and medical applications
Molecular Mechanism
It is known that Indium(III) complexes are versatile species that emit Auger electrons, which makes them suitable for a wide range of biological and medical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Indium(III) phthalocyanine chloride can be synthesized through a reaction involving quinoline, 3-pyridyloxyphthalonitrile, and anhydrous indium(III) chloride. Typically, 6.8 mmol of 3-pyridyloxyphthalonitrile, 5 ml of quinoline, and 3.4 mmol of anhydrous indium(III) chloride are stirred together for 7 hours . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Indium(III) phthalocyanine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of indium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The chloride ligand can be substituted with other ligands, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of indium(III) phthalocyanine derivatives with different functional groups .
Scientific Research Applications
Indium(III) phthalocyanine chloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Copper(II) phthalocyanine chloride
- Zinc(II) phthalocyanine chloride
- Iron(III) phthalocyanine chloride
Uniqueness
Indium(III) phthalocyanine chloride is unique due to its specific photophysical properties, such as higher fluorescence quantum yields and better stability under various conditions compared to its counterparts . These properties make it particularly suitable for applications in photodynamic therapy and organic electronics .
Properties
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBXWOHQZBGFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16ClInN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586820 | |
Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19631-19-7 | |
Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indium(III)phthalocyanine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: In(III)PcCl exhibits strong absorption in the visible light range, making it suitable for light-harvesting applications like solar cells. [, ] This strong absorption is attributed to the phthalocyanine ring's electronic structure, which can be further tuned by incorporating different metal centers or modifying the peripheral substituents. [, ] Furthermore, the ability to deposit In(III)PcCl as thin films [, ] with controlled morphology [] is crucial for device fabrication.
A: Research suggests that In(III)PcCl can be effectively integrated into both flat-heterojunction and disperse heterojunction device architectures on flexible substrates. [] Interestingly, the disperse heterojunction arrangement, characterized by a less ordered interface between In(III)PcCl and other semiconducting materials, was found to be more efficient than the precisely layered flat-heterojunction. [] This highlights the importance of morphology control in optimizing device performance.
A: Yes, In(III)PcCl can be modified to alter its electronic and optical properties. For instance, it can undergo single or double reduction reactions in the presence of transition metal carbonyls. [] These reactions lead to the formation of anionic In(III)Pc complexes with distinct optical signatures and magnetic properties. [] Such modifications allow for fine-tuning the material's properties for specific applications.
A: In(III)PcCl demonstrates promise as a photosensitizer for photodynamic therapy (PDT) against melanoma. [] In vitro studies have shown that In(III)PcCl effectively induces cell death in melanoma cells upon irradiation with red light. [] This activity stems from its ability to generate reactive oxygen species upon light activation, ultimately leading to tumor cell destruction.
A: Yes, density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of In(III)PcCl and its derivatives. [, ] These calculations provide insights into the electronic band structure, molecular orbitals, and optical transitions within the molecule. Such computational studies complement experimental findings and guide the design of new materials with improved properties.
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